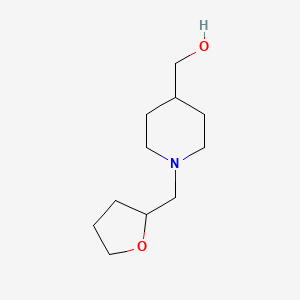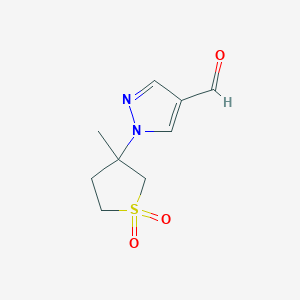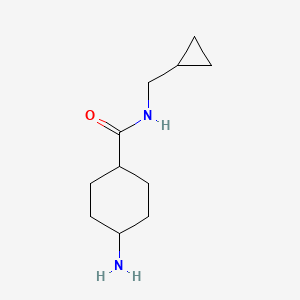![molecular formula C15H19N3 B1465500 1-[4-(1H-Imidazol-2-yl)benzyl]piperidine CAS No. 1353501-60-6](/img/structure/B1465500.png)
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine
Overview
Description
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine is a compound that features a piperidine ring attached to a benzyl group, which is further substituted with an imidazole ring.
Preparation Methods
The synthesis of 1-[4-(1H-Imidazol-2-yl)benzyl]piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with a benzyl halide.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction involving a suitable precursor.
Chemical Reactions Analysis
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethyl sulfoxide (DMSO), and catalysts such as palladium or nickel . Major products formed from these reactions include oxidized or reduced derivatives of the original compound .
Scientific Research Applications
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to the presence of the imidazole ring, which is known for its biological activity.
Materials Science: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.
Biological Research: The compound is used as a probe in biological studies to investigate the function of various biomolecules.
Mechanism of Action
The mechanism of action of 1-[4-(1H-Imidazol-2-yl)benzyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity . The piperidine ring can interact with receptors in the nervous system, potentially leading to pharmacological effects .
Comparison with Similar Compounds
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride: This compound has a similar structure but differs in the position of the imidazole ring.
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride: This compound has an ethyl linker between the imidazole and piperidine rings.
1-(3-(Piperidin-4-yl)benzyl)piperidine: This compound has a different substitution pattern on the benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
1-[[4-(1H-imidazol-2-yl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-10-18(11-3-1)12-13-4-6-14(7-5-13)15-16-8-9-17-15/h4-9H,1-3,10-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYUKOWQIQNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-one](/img/structure/B1465417.png)



amine](/img/structure/B1465425.png)

![3-[(4-Aminophenyl)methyl]-1-phenylurea](/img/structure/B1465427.png)






![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride](/img/structure/B1465439.png)
